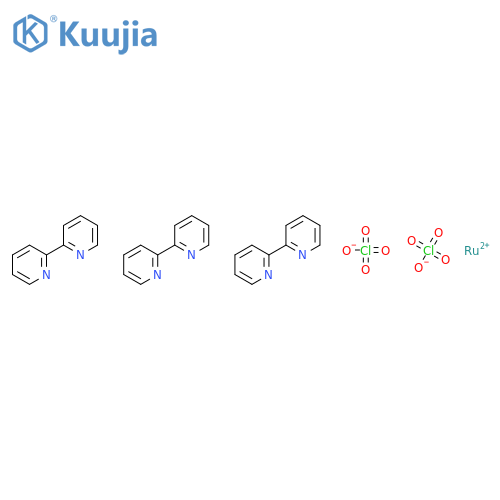Cas no 15635-95-7 (TRIS-(2,2'-BIPYRIDINE) RUTHENIUM (II) PERCHLORATE)

15635-95-7 structure
商品名:TRIS-(2,2'-BIPYRIDINE) RUTHENIUM (II) PERCHLORATE
CAS番号:15635-95-7
MF:C30H24Cl2N6O8Ru
メガワット:768.522964477539
MDL:MFCD04974016
CID:121100
PubChem ID:13644074
TRIS-(2,2'-BIPYRIDINE) RUTHENIUM (II) PERCHLORATE 化学的及び物理的性質
名前と識別子
-
- TRIS-(2,2'-BIPYRIDINE) RUTHENIUM (II) PERCHLORATE
- 2-pyridin-2-ylpyridine,ruthenium(2+),diperchlorate
- Tris-(2,2'-bipyridine)ruthenium(ii)perchlorate
- 2-pyridin-2-ylpyridine;ruthenium(2+);diperchlorate
- DTXSID30545772
- TRIS-(2,2/'-BIPYRIDINE) RUTHENIUM (II) PERCHLORATE
- Ruthenium(2+), tris(2,2'-bipyridine-kappaN1,kappaN1')-, (OC-6-11)-, perchlorate (1:2)
- Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3)
- Ru(bpy)3(ClO4)2
- 15635-95-7
- E81049
- ?(2)-ruthenium(2+) tris(bipyridyl) diperchlorate ion
-
- MDL: MFCD04974016
- インチ: InChI=1S/3C10H8N2.2ClHO4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2
- InChIKey: BXKPAPTYLLPPEO-UHFFFAOYSA-L
- ほほえんだ: C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl(=O)(=O)(=O)[O-].Cl(=O)(=O)(=O)[O-].[Ru+2]
計算された属性
- せいみつぶんしりょう: 768.007607g/mol
- どういたいしつりょう: 768.007607g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 14
- 重原子数: 47
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共有結合ユニット数: 6
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 226Ų
TRIS-(2,2'-BIPYRIDINE) RUTHENIUM (II) PERCHLORATE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lx0050-100mg |
TRIS-(2,2'-BIPYRIDINE) RUTHENIUM (II) PERCHLORATE |
15635-95-7 | 99% | 100mg |
1100.0CNY | 2021-07-09 | |
| Aaron | AR001PEG-50mg |
Ruthenium(2+), tris(2,2'-bipyridine-κN1,κN1')-, (OC-6-11)-, perchlorate (1:2) |
15635-95-7 | 98% | 50mg |
$85.00 | 2025-02-10 | |
| 1PlusChem | 1P001P64-250mg |
Ruthenium(2+), tris(2,2'-bipyridine-κN1,κN1')-, (OC-6-11)-, perchlorate (1:2) |
15635-95-7 | 95% | 250mg |
$337.00 | 2024-06-20 | |
| Aaron | AR001PEG-250mg |
Ruthenium(2+), tris(2,2'-bipyridine-κN1,κN1')-, (OC-6-11)-, perchlorate (1:2) |
15635-95-7 | 98% | 250mg |
$201.00 | 2025-02-10 | |
| A2B Chem LLC | AA78476-250mg |
Ruthenium(2+), tris(2,2'-bipyridine-κN1,κN1')-, (OC-6-11)-, perchlorate (1:2) |
15635-95-7 | 95% | 250mg |
$148.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D768380-250mg |
Ruthenium(2+), tris(2,2'-bipyridine-N1,N1')-, (OC-6-11)-, perchlorate (1:2) |
15635-95-7 | 95% | 250mg |
$245 | 2025-02-24 | |
| eNovation Chemicals LLC | D768380-50mg |
Ruthenium(2+), tris(2,2'-bipyridine-N1,N1')-, (OC-6-11)-, perchlorate (1:2) |
15635-95-7 | 95% | 50mg |
$145 | 2025-02-24 | |
| eNovation Chemicals LLC | D768380-100mg |
Ruthenium(2+), tris(2,2'-bipyridine-N1,N1')-, (OC-6-11)-, perchlorate (1:2) |
15635-95-7 | 95% | 100mg |
$190 | 2025-02-26 | |
| eNovation Chemicals LLC | D768380-50mg |
Ruthenium(2+), tris(2,2'-bipyridine-N1,N1')-, (OC-6-11)-, perchlorate (1:2) |
15635-95-7 | 95% | 50mg |
$145 | 2024-06-07 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPR-3-250mg |
Ru(bpy)3(ClO4)2 |
15635-95-7 | >99.00% | 250mg |
¥1450.0 | 2023-09-19 |
TRIS-(2,2'-BIPYRIDINE) RUTHENIUM (II) PERCHLORATE 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
15635-95-7 (TRIS-(2,2'-BIPYRIDINE) RUTHENIUM (II) PERCHLORATE) 関連製品
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
